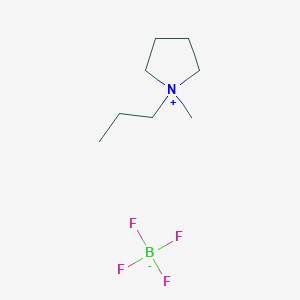

1-Methyl-1-propylpyrrolidinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is an ionic liquid with the molecular formula C8H18BF4N and a molecular weight of 215.04 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. It is characterized by its ability to decompose slowly in the presence of water .

Mécanisme D'action

Target of Action

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a type of ionic liquid .

Mode of Action

It’s known that the anion of this compound decomposes slowly in the presence of water . This suggests that it may interact with its targets through a process of slow decomposition, possibly altering the chemical environment over time .

Biochemical Pathways

Given its classification as an ionic liquid, it may be involved in a variety of chemical reactions and processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Applications De Recherche Scientifique

1-Methyl-1-propylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Methyl-1-propylpiperidinium tetrafluoroborate

Uniqueness: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate stands out due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it offers a unique balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and advanced material synthesis .

Activité Biologique

1-Methyl-1-propylpyrrolidinium tetrafluoroborate (C8H18BF4N) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its toxicity profile, and its potential therapeutic applications.

This compound is characterized by its low volatility, thermal stability, and ionic conductivity. Its structure consists of a pyrrolidinium cation paired with a tetrafluoroborate anion. These properties make it suitable for various applications, particularly in non-aqueous environments.

Toxicity Studies

Research indicates that the toxicity of ionic liquids can vary significantly based on their chemical structure. A study assessing the cytotoxicity of various pyrrolidinium-based ionic liquids found that this compound exhibited moderate cytotoxic effects on human cell lines. The compound's toxicity was evaluated using standard assays, which demonstrated an IC50 value indicating significant cell viability reduction at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition depending on the concentration used. For instance, the compound displayed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Case Studies

- Cell Viability Assays : In a study examining the effects of ionic liquids on cell viability, this compound was tested on human liver carcinoma cells (HepG2). Results indicated that at concentrations below 100 mM, cell viability remained above 80%, while higher concentrations led to significant cytotoxicity .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several ionic liquids, including this compound. The results demonstrated that this compound inhibited bacterial growth effectively at concentrations ranging from 0.5% to 2% (v/v), with a minimum inhibitory concentration (MIC) determined for both E. coli and S. aureus .

Electrochemical Applications

Recent research has explored the use of this compound as an electrolyte in lithium batteries. Its ionic conductivity was measured to range between 0.4 S/m and 0.1 S/m at room temperature, making it a promising candidate for advanced battery technologies .

Biocompatibility

The biocompatibility of ionic liquids is crucial for their application in biomedical fields. Studies have shown that while some ionic liquids exhibit toxicity, this compound demonstrates acceptable levels of biocompatibility at lower concentrations, suggesting potential use in drug delivery systems or as solvents for biological reactions .

Summary Table of Biological Activity

Propriétés

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSOVNZOFGINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.